molecular formula C11H14N2O4 B4723700 N-(2-methoxyethyl)-2-methyl-3-nitrobenzamide

N-(2-methoxyethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B4723700
M. Wt: 238.24 g/mol
InChI Key: MHCZLWGSECOWTG-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-methyl-3-nitrobenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzamide group, a nitro group, and a methoxyethyl group.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-8-9(11(14)12-6-7-17-2)4-3-5-10(8)13(15)16/h3-5H,6-7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCZLWGSECOWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the nitration of 2-methylbenzamide followed by the introduction of the methoxyethyl group. The reaction conditions typically require the use of strong nitrating agents such as nitric acid and sulfuric acid, and the methoxyethyl group can be introduced using methoxyethylamine under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of N-(2-methoxyethyl)-2-methyl-3-nitrobenzamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form a nitroso or nitrate group.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The benzamide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Common reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrate esters.

  • Reduction: Amines and amides.

  • Substitution: Substituted benzamides and other derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound may be used in the study of biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Medicine: It has potential as a pharmaceutical intermediate or as a compound with biological activity that could be explored for therapeutic uses.

  • Industry: It can be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-2-methyl-3-nitrobenzamide exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

  • N-(2-methoxyethyl)-2-methylbenzamide: Similar structure but lacks the nitro group.

  • N-(2-methoxyethyl)-3-nitrobenzamide: Similar structure but with a different position of the nitro group.

  • N-(2-methoxyethyl)-2-methyl-4-nitrobenzamide: Similar structure but with the nitro group in a different position.

Uniqueness: N-(2-methoxyethyl)-2-methyl-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the nitro group at the 3-position and the methoxyethyl group at the nitrogen atom contribute to its distinct properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxyethyl)-2-methyl-3-nitrobenzamide
Reactant of Route 2
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N-(2-methoxyethyl)-2-methyl-3-nitrobenzamide

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